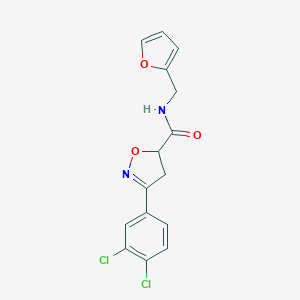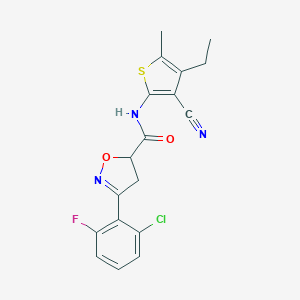METHANONE](/img/structure/B318205.png)
[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form 2-chlorobenzohydroximoyl chloride, which then undergoes cyclization with a suitable pyrrolidine derivative to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4,5-dihydroisoxazole share structural similarities with [5-(2-CHLOROPHENYL)-3-ISOXAZOLYL](1-PYRROLIDINYL)METHANONE.
Pyrrolidine Derivatives: Compounds like 1-(2-chlorophenyl)pyrrolidine and 1-(3-chlorophenyl)pyrrolidine are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific combination of the isoxazole and pyrrolidine moieties, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H13ClN2O2 |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-6-2-1-5-10(11)13-9-12(16-19-13)14(18)17-7-3-4-8-17/h1-2,5-6,9H,3-4,7-8H2 |
Clave InChI |
CAVPPTIDSYUOLB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3Cl |
SMILES canónico |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3Cl |
Solubilidad |
41.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B318131.png)
![1-(2-Furoyl)-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B318132.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B318133.png)




![1-[(5-Phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B318145.png)

